molecular formula C29H26F2N6O2 B2418647 4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 902920-74-5

4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No. B2418647
CAS RN: 902920-74-5
M. Wt: 528.564
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazolinone ring, a piperazine ring, and fluorophenyl groups. These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a triazoloquinazolinone ring, which is a fused ring system containing nitrogen and oxygen atoms. It also contains a piperazine ring, which is a six-membered ring with two nitrogen atoms. The presence of fluorophenyl groups could influence the compound’s reactivity and interactions with biological targets .

Scientific Research Applications

Quality Control and Antimalarial Potential

  • Quality Control Methods : A study developed quality control methods for a compound structurally similar to 4-[(4-fluorophenyl)methyl]-1-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, highlighting its potential as an antimalarial agent. The study emphasized the need for solubility, identification, and purity testing in quality control procedures (Danylchenko et al., 2018).

Pharmacological Investigations and H1-antihistaminic Activity

  • H1-antihistaminic Agents : Several studies have synthesized and investigated compounds with structural similarities, focusing on their potential as H1-antihistaminic agents. These compounds showed significant activity in protecting animals from histamine-induced bronchospasm, with some showing comparable or superior potency to standard antihistaminic drugs (Alagarsamy et al., 2009), (Alagarsamy et al., 2008).

Antimicrobial and Antitumor Activities

  • Antimicrobial Activities : Research has also been conducted on derivatives of triazoloquinazolinone, focusing on their antimicrobial properties. These compounds were tested against various bacterial strains and showed good to moderate activities, suggesting potential in antimicrobial applications (Demirbaş et al., 2010).
  • Antitumor Activity : A study synthesized new derivatives of 1,2,4-triazolo[4,3-a]-quinoline with a focus on anticancer activity. These compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential in cancer treatment (Reddy et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Compounds with similar structures have been studied for their potential as inhibitors of various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34F2N6O2/c30-21-7-5-20(6-8-21)19-36-28(39)24-3-1-2-4-25(24)37-26(32-33-29(36)37)13-14-27(38)35-17-15-34(16-18-35)23-11-9-22(31)10-12-23/h5-12,24-25,29,33H,1-4,13-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGSOQLIIZJOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)CC6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.